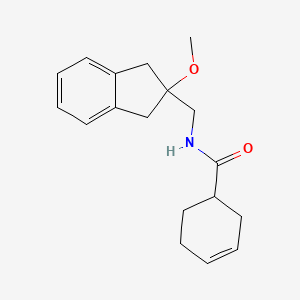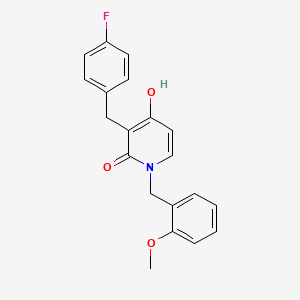
3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a methoxybenzyl group attached to a pyridinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide, 2-methoxybenzylamine, and 2-pyridone.
Step 1 - N-Alkylation: The first step involves the N-alkylation of 2-pyridone with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Step 2 - Hydroxylation: The intermediate product is then subjected to hydroxylation using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the 4-position of the pyridinone ring.
Step 3 - N-Benzylation: Finally, the compound undergoes N-benzylation with 2-methoxybenzylamine in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and greener solvents to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the pyridinone ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation: Formation of 3-(4-fluorobenzyl)-4-oxo-1-(2-methoxybenzyl)-2(1H)-pyridinone.
Reduction: Formation of 3-(4-fluorobenzyl)-1-(2-methoxybenzyl)-2(1H)-pyridinone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
作用机制
The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the fluorobenzyl and methoxybenzyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(4-Chlorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-hydroxybenzyl)-2(1H)-pyridinone: Similar structure but with a hydroxy group instead of a methoxy group on the benzyl ring.
3-(4-Fluorobenzyl)-4-hydroxy-1-(2-methylbenzyl)-2(1H)-pyridinone: Similar structure but with a methyl group instead of a methoxy group on the benzyl ring.
Uniqueness
The uniqueness of 3-(4-fluorobenzyl)-4-hydroxy-1-(2-methoxybenzyl)-2(1H)-pyridinone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(2-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-25-19-5-3-2-4-15(19)13-22-11-10-18(23)17(20(22)24)12-14-6-8-16(21)9-7-14/h2-11,23H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNDRGHXCJKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
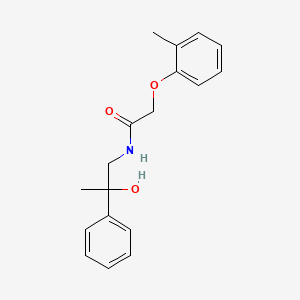
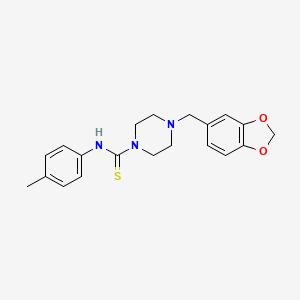

![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2822128.png)
![2-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B2822129.png)
![N-(4-Phenoxyphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2822130.png)
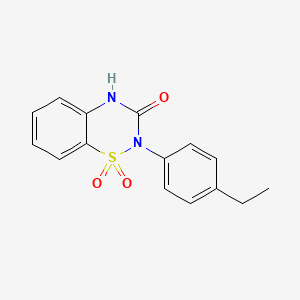

![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)
![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2822138.png)
![N-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2822139.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide](/img/structure/B2822141.png)
